molecular formula C8H16ClN B13606952 1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride

1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride

Cat. No.: B13606952
M. Wt: 161.67 g/mol
InChI Key: GQBKIRVOSZWUCV-UHFFFAOYSA-N
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Description

1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride is a chemical compound with a unique spiro structure. The spiro configuration involves a bicyclic system where two rings are connected through a single atom, creating a three-dimensional shape.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride typically involves multiple steps. One common method includes the formation of the spiro structure through cyclization reactions. The starting materials often include precursors with functional groups that can undergo cyclization under specific conditions, such as the presence of a base or acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and chemicals

Mechanism of Action

The mechanism of action of 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique spiro structure allows it to fit into binding sites that other molecules may not be able to access, making it a valuable tool for studying these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride is unique due to its specific spiro configuration and the presence of a methanamine group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Biological Activity

1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride is a compound characterized by its unique spirocyclic structure, which imparts distinctive steric and electronic properties. As research into its biological activity is still emerging, this article aims to compile existing data on its pharmacological potential, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₈H₁₅ClN
  • Molecular Weight : 161.68 g/mol
  • Structure : The compound features a spiro[2.3]hexane moiety, enhancing its rigidity and potential interactions with biological macromolecules.

The biological activity of 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methanamine group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The spirocyclic core enhances the compound's binding affinity to various enzymes and receptors, which may lead to significant pharmacological effects .

Antimicrobial Activity

Initial studies suggest that 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride exhibits antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth, particularly against resistant strains such as Staphylococcus aureus . The exact minimum inhibitory concentrations (MICs) for this compound are yet to be established.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Similar spirocyclic amines have shown promise in inhibiting cancer cell proliferation in vitro. Future studies are needed to evaluate the specific effects of 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride on cancer cell lines such as HeLa or A549 .

Applications in Research and Industry

1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride has potential applications across various sectors:

  • Medicinal Chemistry : Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.
  • Organic Synthesis : Serves as a building block for synthesizing more complex molecules due to its reactive amine group.
  • Biological Probes : Can be utilized in studying enzyme activities and receptor binding mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Methylspiro[2.3]hexaneSpirocyclic structureLacks the amine functionality
1-AminomethylcyclohexaneCyclic structure with an amine groupDifferent ring size and saturation
N,N-DimethylaminopropylamineLinear amine structureLacks spirocyclic characteristics

This table highlights how 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride stands out due to its combination of a spirocyclic architecture and an amine functional group, potentially leading to unique biological activities .

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

(5-methylspiro[2.3]hexan-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-7(6-9)4-8(5-7)2-3-8;/h2-6,9H2,1H3;1H

InChI Key

GQBKIRVOSZWUCV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2)CN.Cl

Origin of Product

United States

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